
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one is an organic compound with the molecular formula C10H14O. It is a derivative of cyclopentanone and features a unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with cyclopentylidene derivatives. One common method is the acid-catalyzed dehydration of cyclopentanediols, which affords the desired product . Another approach involves the Claisen condensation followed by decarboxylation and isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of metabolic disorders and inflammation.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone with a single cyclopentane ring.
Cyclopentylidenecyclopentanone: A related compound with a similar bicyclic structure but different substituents.
Cyclopentenone: Contains a cyclopentene ring with a ketone group, differing in the degree of unsaturation.
Uniqueness
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthetic chemistry and potential pharmaceutical applications .
Propriétés
Numéro CAS |
134317-50-3 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2-cyclopentyl-5-cyclopentylidenecyclopentan-1-one |
InChI |
InChI=1S/C15H22O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11,13H,1-10H2 |
Clé InChI |
PKSSQGCSHTUACR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCC(=C3CCCC3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
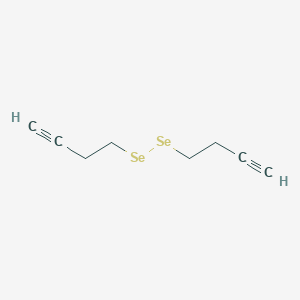
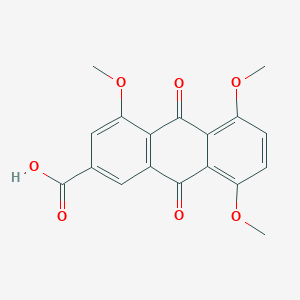
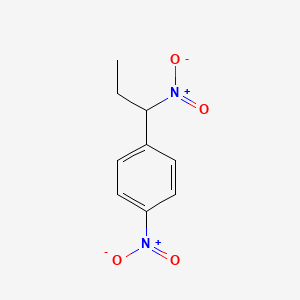
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
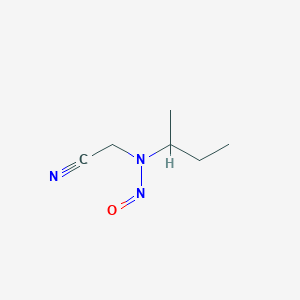


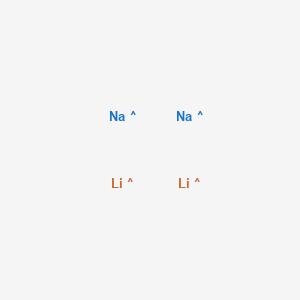
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


